Azecan-2-one
Description
Historical Context and Significance of Lactams in Organic Chemistry and Materials Science
Lactams, a class of cyclic amides, represent a fundamental structural motif in organic chemistry with a rich history and broad scientific impact. The first synthetic β-lactam, a four-membered cyclic amide, was prepared by Hermann Staudinger in 1907 rsc.orgnih.govresearchgate.netresearchgate.net. This discovery marked the beginning of extensive research into these versatile compounds. Lactams are crucial intermediates in organic synthesis, serving as valuable building blocks for constructing complex molecular architectures through various reactions, including ring-opening polymerizations ontosight.ai.
In materials science, lactams are renowned for their role in the production of high-performance polymers, most notably nylon, which finds extensive applications in textiles, automotive components, and numerous industrial products ontosight.ainih.gov. Beyond polymers, lactams are vital in the pharmaceutical industry, forming the core structure of many β-lactam antibiotics such as penicillin and cephalosporins, which are critical for combating bacterial infections rsc.orgresearchgate.netnih.govsoton.ac.uk. Their utility extends to catalysis, environmental studies, analytical chemistry, and biochemistry, underscoring their broad significance in scientific advancement ontosight.ai. Lactams are classified based on the size of their ring, ranging from three-membered α-lactams to larger ω-lactams nih.gov.
Structural Characteristics of Azecan-2-one within the Lactam Family
This compound is a nine-membered cyclic amide, classifying it as a ω-lactam. Its chemical structure features a ring containing seven methylene (B1212753) (CH₂) groups and one amide (-NH-CO-) functional group.
Chemical Name: this compound
CAS Number: 6142-53-6 whiterose.ac.ukbldpharm.com
Molecular Formula: C₉H₁₇NO bldpharm.comthieme-connect.comenamine.net
Molecular Weight: Approximately 155.24 g/mol soton.ac.ukwhiterose.ac.ukbldpharm.com
SMILES: O=C1CCCCCCCCN1 thieme-connect.comenamine.netchemblocks.com
Information regarding the specific synthesis, detailed properties, and extensive research findings for this compound (CAS 6142-53-6) is limited in the available scientific literature. It is primarily identified as a chemical building block intended for research and development purposes soton.ac.ukwhiterose.ac.ukbldpharm.comenamine.net.
For comparative context, Azocan-2-one (CAS 673-66-5) is an eight-membered lactam (an ω-lactam) with a molecular formula of C₇H₁₃NO and a molecular weight of approximately 127.18 g/mol solubilityofthings.combiosynth.comchemicalbook.comchinesechemsoc.org. Azocan-2-one is described as a white crystalline solid or powder solubilityofthings.comchinesechemsoc.org with a melting point of 35-38 °C and a boiling point of 148-150 °C at 10 mmHg chemicalbook.comchinesechemsoc.org. It exhibits moderate solubility in polar solvents like water and alcohols, as well as solubility in non-polar solvents solubilityofthings.com. Research indicates Azocan-2-one can inhibit certain enzymes and has been explored as an intermediate in pharmaceutical and agrochemical synthesis, as well as for potential biological activities ontosight.aibiosynth.comchemicalbook.com.
Key Identifiers and Properties Comparison
| Feature | This compound (CAS 6142-53-6) | Azocan-2-one (CAS 673-66-5) |
| Ring Size | 9-membered | 8-membered |
| IUPAC Name | This compound | azocan-2-one |
| Molecular Formula | C₉H₁₇NO | C₇H₁₃NO |
| Molecular Weight | 155.24 g/mol | 127.18 g/mol |
| CAS Number | 6142-53-6 | 673-66-5 |
| SMILES | O=C1CCCCCCCCN1 | O=C1CCCCCCN1 |
| Appearance | Not specified (Building Block) | White crystalline solid/powder |
| Melting Point | Not specified | 35-38 °C |
| Boiling Point | Not specified | 148-150 °C/10 mmHg |
| Primary Use | Chemical Building Block | Intermediate, Enzyme Inhibitor |
Scope and Research Imperatives for this compound Investigation
The current scope of investigation for this compound appears to be primarily centered on its utility as a chemical building block within research and development laboratories soton.ac.ukwhiterose.ac.ukbldpharm.comenamine.net. The limited availability of specific research findings, detailed synthesis methodologies, or established applications for this nine-membered lactam highlights a significant research imperative. Future investigations are needed to explore its synthesis pathways, characterize its chemical reactivity, and identify potential applications in areas such as medicinal chemistry, materials science, or as a scaffold for novel compounds. Understanding the unique properties conferred by its nine-membered ring structure is key to unlocking its potential in chemical synthesis and discovery.
List of Compound Names Mentioned:
this compound
Azocan-2-one
Azepan-2-one (Caprolactam)
β-Lactam
γ-Lactam
δ-Lactam
ε-Lactam
ω-Lactam
Macrolactam
Penicillin
Cephalosporin
Carbapenem
Monobactam
Indolactam V
Griseoviridin
Teleocidins
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azecan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-7-5-3-1-2-4-6-8-10-9/h1-8H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLFLMTZLPQGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCNC(=O)CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90879621 | |
| Record name | 2(1H)-Azecinone, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6142-53-6 | |
| Record name | 2(1H)-Azecinone, octahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90879621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Azacyclodecanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Azecan 2 One and Its Derivatives
Established Synthetic Routes to Azecan-2-one
Established methods for the formation of this compound and other medium-ring lactams primarily rely on classical rearrangement reactions and innovative ring expansion strategies. These approaches circumvent the difficulties associated with direct intramolecular cyclization.
Beckmann Rearrangement Protocols
The Beckmann rearrangement is a well-established and widely used method for the synthesis of amides and lactams from oximes. wikipedia.orgbyjus.com In the context of this compound, the logical precursor would be cyclononanone (B1595960) oxime. The reaction is typically catalyzed by acid, which promotes the rearrangement of the oxime to the corresponding lactam. wikipedia.orgmasterorganicchemistry.com
The general mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the alkyl group anti-periplanar to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydration of the nitrilium ion and tautomerization yields the final lactam product. masterorganicchemistry.com A variety of acidic reagents can be employed to facilitate this transformation, including sulfuric acid, polyphosphoric acid, and Lewis acids. wikipedia.org For instance, the Beckmann rearrangement of cyclopentanone (B42830) oxime has been successfully catalyzed by decationated Y zeolites, highlighting the use of solid acid catalysts in these transformations. rsc.org While specific high-yield protocols for the Beckmann rearrangement of cyclononanone oxime to this compound are not extensively detailed in readily available literature, the principles of this reaction are directly applicable. The archetypal industrial application of this reaction is the synthesis of ε-caprolactam from cyclohexanone (B45756) oxime, demonstrating its scalability and utility. wikipedia.orgrsc.org
| Precursor | Product | Catalyst/Reagents | Key Features |
| Cyclononanone oxime | This compound | Strong Brønsted or Lewis acids (e.g., H₂SO₄, PPA) | Acid-catalyzed rearrangement of the oxime. wikipedia.orgmasterorganicchemistry.com |
| Cyclohexanone oxime | ε-Caprolactam | High temperature and pressure water | An important industrial green synthesis technology. rsc.org |
| Cyclopentanone oxime | 2-Piperidone | Decationated Y zeolite containing palladium | Catalyzed by zeolites in a flow system. rsc.org |
Ring Expansion Strategies for Macrocyclic Lactam Formation
Ring expansion strategies offer a powerful alternative to direct cyclization for the synthesis of medium-sized lactams, including 10-membered rings. These methods often start with smaller, more readily available cyclic precursors and introduce additional atoms into the ring system.
One such innovative approach is the Conjugate Addition/Ring Expansion (CARE) cascade reaction. nih.govnih.gov This method involves the N-acylation of a smaller lactam (e.g., a 6-membered δ-valerolactam) with acryloyl chloride to form a cyclic imide. nih.gov Subsequent treatment with a primary amine initiates a conjugate addition to the acryloyl group, which is followed by a ring expansion cascade to yield a larger lactam. For example, starting from a 6-membered imide, a 10-membered bis-lactam can be formed in good yield. nih.govnih.gov This reaction is notable for its operational simplicity and tolerance to a wide range of solvents, including water. nih.gov
Another strategy involves the Successive Ring Expansion (SuRE) of cyclic β-keto esters. This method allows for the insertion of amino acid fragments into the ring. For instance, a 6-membered ring β-keto ester can be converted into a 10-membered ring lactam. whiterose.ac.uk This process is initiated by a MgCl₂/pyridine mediated C-acylation, followed by cleavage of a protecting group which triggers the ring expansion. whiterose.ac.uk
More recently, an electrochemical ring-expansion protocol has been developed for the synthesis of highly functionalized eight- to eleven-membered lactams from benzocyclic ketones and amides. chinesechemsoc.org This method proceeds via an amidyl radical migration-induced C-C bond cleavage under external oxidant-free conditions. chinesechemsoc.org Similarly, a photocatalytic ring-expansion strategy has been reported for the synthesis of 8- to 11-membered lactams from cyclic ketones, involving a remote radical (hetero)aryl migration from carbon to nitrogen. sustech.edu.cn
| Starting Material | Reagents | Product Ring Size | Method |
| 6-membered acryloyl imide | Primary amine | 10-membered | Conjugate Addition/Ring Expansion (CARE) nih.govnih.gov |
| 6-membered ring β-keto ester | Amino acid fragment | 10-membered | Successive Ring Expansion (SuRE) whiterose.ac.uk |
| Benzocyclic ketones and amides | Electrochemical conditions | 8- to 11-membered | Electrochemical Dehydrogenative Ring Expansion chinesechemsoc.org |
| Cyclic (hetero)aryl ketones | Visible light, photocatalyst | 8- to 11-membered | Photocatalytic Ring Expansion sustech.edu.cn |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer an efficient pathway to complex molecules. nih.govnih.gov While specific MCRs designed for the direct synthesis of this compound are not prominently documented, the principles of MCRs can be applied to construct precursors for subsequent cyclization or ring expansion. For instance, various MCRs are known to produce highly functionalized acyclic amino acids or their derivatives. nih.govmdpi.com These acyclic products could then be subjected to cyclization to form lactams, although forming medium-sized rings this way can be low-yielding. thieme-connect.de The development of novel MCRs that directly afford medium-ring lactams remains an active area of research, with the potential to significantly streamline their synthesis. dovepress.com
Advanced Synthetic Strategies for Functionalized this compound Analogues
The biological activity and material properties of lactams can be fine-tuned by introducing functional groups at various positions on the ring. Advanced synthetic strategies focus on the selective modification of the this compound scaffold.
Selective Functionalization at the Alpha-Carbon Position
The α-carbon position of lactams is a primary site for functionalization. Traditional methods rely on the formation of an enolate followed by reaction with an electrophile. However, recent advances have focused on the development of metal-catalyzed α-arylation of amides and lactams, which can operate under milder conditions. nih.gov These reactions often utilize palladium or other transition metals to couple the lactam with an aryl halide or its equivalent.
Furthermore, radical-mediated α-C(sp³)–H functionalization of ketones provides a conceptual basis for the direct functionalization of lactams. rsc.org This approach avoids the need for pre-functionalized substrates and can be used to introduce a variety of substituents. Another modern approach involves rendering the α-position of amides electrophilic through an umpolung transformation, allowing for reaction with a broad range of nucleophiles. acs.org
| Reaction Type | Key Features | Potential Application to this compound |
| Metal-catalyzed α-arylation | Milder conditions than traditional methods. nih.gov | Introduction of aryl groups at the C3 position. |
| Radical α-C(sp³)–H functionalization | Direct functionalization without pre-activation. rsc.org | A variety of substituents can be introduced at the C3 position. |
| Umpolung of α-position | Allows for reaction with nucleophiles. acs.org | Introduction of heteroatom nucleophiles at the C3 position. |
N-Substitution and Heteroatom Derivatization
The nitrogen atom of the lactam amide bond is another key site for modification. N-substitution can significantly impact the conformation and properties of the lactam ring. For example, studies on nine-membered lactams have shown that the nature of the N-substituent (e.g., acyl vs. benzoyl) can influence the cis-trans geometry of the amide bond. researchgate.net N-acylation is a common transformation, often used to install protecting groups or to introduce further functionality. The synthesis of N-substituted lactams can be achieved by reacting the parent lactam with a suitable electrophile under basic conditions.
Heteroatom derivatization can also be achieved at other positions of the ring through various synthetic transformations, depending on the presence of other functional groups. These modifications are crucial for developing analogues with tailored biological activities or material properties.
Click Chemistry Applications in this compound Functionalization
Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, making them ideal for molecular functionalization. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, forming a stable triazole linkage between two molecules. mdpi.combio-connect.nl While specific examples of click chemistry applied directly to this compound are not extensively documented, the principles can be readily extended to this scaffold.
For functionalization, an this compound precursor would need to be synthesized with either a terminal alkyne or an azide (B81097) group. This could be achieved by utilizing starting materials bearing these functionalities in a suitable lactam synthesis protocol. Once the functionalized this compound is obtained, it can be "clicked" with a variety of molecules (e.g., fluorophores, biotin (B1667282) tags, or drug molecules) that have the complementary functional group. This modular approach allows for the rapid generation of a library of this compound derivatives with diverse properties and potential applications.
Table 1: Potential Click Chemistry Reactions for this compound Functionalization
| This compound Derivative | Coupling Partner | Reaction Type | Resulting Linkage | Potential Application |
| This compound-alkyne | Azide-fluorophore | CuAAC | Triazole | Fluorescent labeling and imaging |
| This compound-azide | Alkyne-biotin | CuAAC | Triazole | Affinity-based purification |
| This compound-alkyne | Azide-drug molecule | CuAAC | Triazole | Drug delivery systems |
This table presents hypothetical applications of click chemistry to the this compound scaffold based on established principles.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. acs.orgnih.gov The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other complex molecules, including lactams.
A key principle of green chemistry is the use of safer solvents, with water being the ideal. mdpi.com Research into the synthesis of 10-membered lactams has demonstrated that certain reactions can be performed in a range of solvents, including water. nih.gov For instance, a conjugate addition/ring expansion (CARE) cascade reaction to form a 10-membered lactam has been shown to proceed in aqueous media, highlighting a greener alternative to traditional organic solvents. nih.govwhiterose.ac.uk Solvent-free, or neat, conditions are another excellent green alternative, which can lead to higher reaction rates and simpler purification procedures. mdpi.com The development of such conditions for the synthesis of this compound would significantly improve the environmental footprint of its production.
Catalytic reactions are a cornerstone of green chemistry because they can reduce the amount of reagents needed and often lead to more selective reactions with fewer byproducts. acs.org Various catalytic systems are being explored for lactam synthesis. These include biocatalysis, where enzymes are used to perform chemical transformations with high specificity and under mild conditions. nih.gov For example, engineered hemoproteins have been used for the asymmetric synthesis of various lactams through C-H amidation. nih.gov Metal catalysis, using earth-abundant metals, is another area of active research for sustainable lactam synthesis. mdpi.com The application of such catalytic methods to the synthesis of this compound could lead to more efficient and environmentally benign production routes.
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wordpress.comnih.gov Reactions with high atom economy, such as addition and rearrangement reactions, are preferred in green synthesis as they minimize the generation of waste. nih.gov Synthetic routes to this compound should be designed to maximize atom economy. For instance, cascade reactions, where multiple bond-forming events occur in a single step, are often highly atom-economical. The previously mentioned CARE reaction is an example of a process that can form complex lactam structures in a single, efficient step. nih.govrsc.org
Table 2: Comparison of Atom Economy for Different Reaction Types
| Reaction Type | General Transformation | Atom Economy |
| Addition | A + B → C | 100% |
| Rearrangement | A → B | 100% |
| Substitution | A + B → C + D | < 100% |
| Elimination | A → B + C | < 100% |
This table provides a general overview of the inherent atom economy of common reaction types relevant to organic synthesis.
By carefully selecting synthetic pathways that prioritize catalytic methods, safer solvents, and high atom economy, the synthesis of this compound and its derivatives can be aligned with the principles of green chemistry, leading to more sustainable and environmentally responsible chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations of Azecan 2 One
Ring-Opening Polymerization (ROP) of Azecan-2-one
Ring-opening polymerization (ROP) is a chain-growth polymerization mechanism where cyclic monomers undergo ring cleavage to form linear polymer chains. This process is often thermodynamically driven by the relief of ring strain. This compound, as a lactam, can be polymerized via several ROP mechanisms, depending on the initiator and reaction conditions employed.
Anionic Ring-Opening Polymerization Mechanisms
Anionic ring-opening polymerization (AROP) of lactams like this compound typically proceeds via a nucleophilic attack on the carbonyl carbon of the monomer. The process is initiated by a strong nucleophile, such as an alkoxide or an amide anion. The nucleophile attacks the electrophilic carbonyl carbon, leading to the cleavage of the amide bond and the formation of a new anionic species at the growing chain end. This propagating anion then attacks another monomer molecule, propagating the chain growth. The mechanism can be generalized as follows:
Initiation: A strong nucleophile (Nu-) attacks the carbonyl carbon of this compound.
Ring Opening: The amide bond cleaves, forming an open-chain species with a negative charge on the nitrogen atom (an amide anion).
Propagation: The propagating amide anion attacks the carbonyl carbon of another this compound monomer, extending the polymer chain and regenerating the amide anion at the new chain end.
This mechanism is well-established for the anionic polymerization of ε-caprolactam, a structurally similar cyclic amide mdpi.comlibretexts.orgwikipedia.orgresearchgate.net. The polymerization is often carried out in the presence of co-initiators like alkali metal hydrides or N-acyl lactams, which can activate the monomer or initiator system.
Cationic Ring-Opening Polymerization Mechanisms
Cationic ring-opening polymerization (CROP) of lactams is less common than anionic or coordination-insertion mechanisms, as the amide nitrogen is less prone to protonation or Lewis acid coordination compared to the oxygen in lactones or the nitrogen in cyclic amines. However, under specific conditions, particularly with strong Lewis acids or protic acids, cationic polymerization can occur. The mechanism typically involves:
Initiation: A cationic initiator (e.g., a proton from a strong acid or a Lewis acid complex) interacts with the carbonyl oxygen of this compound, increasing the electrophilicity of the carbonyl carbon.
Ring Opening: The monomer ring opens, often through attack by a nucleophile present in the system (which could be the counter-anion of the initiator or another species), or intramolecularly, leading to a propagating cationic species.
Propagation: The cationic chain end attacks the carbonyl group of a new monomer, extending the polymer chain.
While CROP is more prevalent for monomers like epoxides, cyclic ethers, and oxazolines mdpi.comwikipedia.orgitu.edu.trrsc.org, its application to lactams like this compound would require specific activation strategies to overcome the lower basicity of the amide nitrogen compared to other heteroatoms.
Coordination-Insertion Polymerization Pathways
Coordination-insertion polymerization is a widely employed mechanism for the ROP of cyclic esters and lactones, often catalyzed by metal complexes. This mechanism can also be applied to lactams, although it is more extensively studied for lactones like ε-caprolactone (CL) and lactides (LA) mdpi.comnih.govresearchgate.netresearchgate.netcjps.orgresearchgate.net. The general pathway involves:
Coordination: The cyclic monomer coordinates to a Lewis acidic metal center of the catalyst, typically through its carbonyl oxygen.
Activation/Ring Opening: The coordinated monomer undergoes ring opening. This can occur via nucleophilic attack by an alkoxide or amide ligand already bound to the metal center, or through insertion into a metal-ligand bond.
Insertion: The opened monomer unit is inserted into the metal-ligand bond, forming a new metal-alkoxide or metal-amide species and extending the polymer chain. The metal center remains associated with the growing chain end.
This mechanism allows for precise control over polymer molecular weight and architecture, especially when using well-defined metal complexes. Catalysts based on tin, zinc, aluminum, and rare-earth metals are commonly used libretexts.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, tin(II) octoate is a well-known catalyst for the ROP of lactones and lactides via a coordination-insertion mechanism libretexts.orgresearchgate.netresearchgate.net.
Kinetic Studies and Rate-Determining Steps in ROP
Kinetic studies of ROP aim to elucidate the reaction rates, identify rate-determining steps, and understand the influence of catalysts and reaction conditions. For lactam and lactone ROP, the rate-determining step (RDS) is often associated with the nucleophilic attack of the propagating chain end on the monomer or the monomer insertion into the metal-ligand bond in coordination-insertion mechanisms mdpi.comresearchgate.netresearchgate.netcjps.org.
For example, in the coordination-insertion ROP of cyclic esters catalyzed by tin complexes, the nucleophilic attack of the alkoxide chain end on the carbonyl carbon of the coordinated monomer has been identified as a potential rate-determining step researchgate.netresearchgate.net. The activation energy for such steps can range from approximately 10 to 20 kcal/mol, depending on the specific monomer and catalyst system mdpi.comresearchgate.net.
Monomer structure: Ring strain and electronic effects of substituents.
Catalyst/Initiator: Nature of the metal center, ligands, and concentration.
Temperature: Higher temperatures generally increase reaction rates.
Solvent: Polarity and coordinating ability of the solvent.
Catalytic Systems and Initiator Design for Controlled Polymerization
The development of efficient catalytic systems and initiator designs is paramount for achieving controlled ROP of this compound, leading to polymers with desired molecular weights, narrow molecular weight distributions (low dispersity, Đ), and specific end-group functionalities.
Metal-Based Catalysts: Transition metal complexes, particularly those of tin, zinc, aluminum, and rare-earth metals, are widely used in coordination-insertion ROP. These catalysts often act as Lewis acids, coordinating to the monomer's carbonyl group and facilitating ring opening libretexts.orgmdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net. For instance, tin(II) octoate (Sn(Oct)2) is a common catalyst for producing polyesters from lactones.
Organocatalysts: Metal-free organocatalysts, including alcohols, amines, and thioureas, have also emerged as effective systems for ROP, offering advantages in terms of metal residue avoidance, which is critical for biomedical applications nih.gov. Fluorinated alcohols, for example, can form hydrogen bonds to activate monomers and control polymerization nih.gov.
Initiators: For anionic ROP, strong nucleophiles like alkoxides, amines, or metal hydrides serve as initiators mdpi.comlibretexts.orgwikipedia.org. The choice of initiator can influence the polymer's end-group functionality. For instance, using an alcohol initiator can lead to polymers with hydroxyl end groups libretexts.orgresearchgate.netresearchgate.net.
Controlled polymerization often relies on a "living" or "pseudo-living" mechanism, where chain termination and transfer reactions are minimized, allowing for predictable chain growth and the synthesis of block copolymers itu.edu.trrsc.orgnih.gov.
Reactions Involving the Carbonyl Moiety
The carbonyl group (C=O) in this compound is a key functional group that dictates much of its reactivity, both in polymerization and in other organic transformations. While its primary role in ROP is facilitating ring opening via coordination or nucleophilic attack, it can also participate in reactions characteristic of amides and carbonyl compounds.
Nucleophilic Addition: The carbonyl carbon is electrophilic due to the electronegativity of oxygen, making it susceptible to nucleophilic attack. While in ROP this leads to ring opening, under different conditions, nucleophiles like Grignard reagents or organolithium compounds could potentially add to the carbonyl, leading to ring opening and the formation of amino alcohols after protonation. However, such reactions with cyclic amides can be more complex than with simple esters or ketones due to the stability of the amide bond.
Reduction: The carbonyl group can be reduced. For example, strong reducing agents like lithium aluminum hydride (LiAlH4) could potentially reduce the amide carbonyl to a methylene (B1212753) group, leading to the formation of a cyclic amine (azepane).
Hydrolysis: Under strongly acidic or basic conditions, the amide bond can undergo hydrolysis, opening the ring to form an amino acid (7-aminoheptanoic acid). This reaction is typically slower than ester hydrolysis.
Reactions with Amines/Alcohols (Transamidation/Transesterification-like): While less common for amides than esters, under specific catalytic conditions, transamidation reactions might be conceivable, though typically requiring harsher conditions or specialized catalysts.
The specific reactivity of the carbonyl in this compound will be influenced by the ring strain and the electronic environment provided by the surrounding methylene groups.
Nucleophilic Addition Reactions
Lactams, including this compound, can undergo nucleophilic addition reactions, particularly reductions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide carbonyl of lactams. LiAlH₄ can reduce the amide to the corresponding cyclic amine. For this compound, this would yield azepane. Sodium borohydride (B1222165) (NaBH₄), being a milder reducing agent, generally does not reduce amides under standard conditions, though it effectively reduces aldehydes and ketones to alcohols whiterose.ac.uklumenlearning.comchemguide.co.uklibretexts.orgyoutube.com. Specific experimental data detailing the reduction of this compound with LiAlH₄, including yields and conditions, were not found in the reviewed literature. However, the general mechanism involves the hydride nucleophile attacking the carbonyl carbon, followed by a series of steps leading to the amine product after workup whiterose.ac.uklumenlearning.comchemguide.co.ukstackexchange.com.
Grignard Reactions: Grignard reagents (RMgX) are potent nucleophiles that typically add to carbonyl carbons of aldehydes and ketones, forming alcohols pressbooks.pubmasterorganicchemistry.comorganic-chemistry.orgnih.govbyjus.compressbooks.publibretexts.orgmasterorganicchemistry.com. While amides are less reactive towards Grignard reagents than aldehydes or ketones, under forcing conditions or with highly reactive Grignard reagents, addition can occur, often leading to complex product mixtures or requiring specific activation. Direct examples of this compound reacting with Grignard reagents were not found in the provided literature.
Cyanide Addition: The addition of cyanide ions (CN⁻) to carbonyl compounds, forming cyanohydrins, is a well-established nucleophilic addition reaction chemguide.co.ukacs.orglibretexts.orgsavemyexams.comlibretexts.org. Lactams, with their less electrophilic carbonyls, are generally less prone to this reaction compared to aldehydes and ketones. Specific studies on the reaction of this compound with cyanide were not identified.
Condensation Reactions
Condensation reactions typically involve the formation of a new bond with the elimination of a small molecule, such as water. While this compound possesses an amide carbonyl, its participation in typical condensation reactions like aldol (B89426) condensations is limited due to the lower reactivity of the amide carbonyl compared to ketone or aldehyde carbonyls. However, reactions involving the α-carbon can lead to condensation-type products. Condensation of amines with carbonyls to form imines is a known reaction, but typically involves aldehydes or ketones wikipedia.orgyoutube.comresearchgate.net.
Reactions at the α-Carbon and Other Ring Positions
This compound possesses α-hydrogens adjacent to the carbonyl group, which are acidic and can be removed by bases to form enolates. This reactivity allows for functionalization at the α-carbon.
Enolization and α-Functionalization Reactions
The α-hydrogens of this compound are activated by the adjacent carbonyl group, making them susceptible to deprotonation by strong bases to form enolates lumenlearning.compressbooks.pubmasterorganicchemistry.comucsb.educhemrxiv.orglibretexts.orglibretexts.orglibretexts.orglibretexts.orgresearchgate.net. These enolates are nucleophilic and can participate in various reactions:
Enolization and α-Halogenation: In the presence of acid or base catalysts, this compound can enolize. The resulting enol or enolate can then react with halogens (Cl₂, Br₂, I₂) via electrophilic attack at the α-carbon, leading to α-halogenated products pressbooks.pubacs.orgwikipedia.orgucsb.edulibretexts.orglibretexts.orglibretexts.orglibretexts.orgfiveable.mechemistrysteps.combyjus.commasterorganicchemistry.comyoutube.com. Base-catalyzed halogenation can lead to polyhalogenation, especially with methyl ketones, due to the increased acidity of the α-carbon after initial halogenation libretexts.orgmasterorganicchemistry.comyoutube.com. Acid-catalyzed halogenation, proceeding via the enol, often offers better control for monohalogenation libretexts.orglibretexts.org. Specific yields and conditions for the α-halogenation of this compound were not detailed in the provided snippets.
α-Alkylation: Enolates of this compound can react with alkyl halides (R-X) via SN2 displacement of the halide, leading to α-alkylation and the formation of a new carbon-carbon bond at the α-position pressbooks.pubucsb.edulibretexts.orgresearchgate.net. This reaction is most effective with primary or allylic/benzylic alkyl halides. The regioselectivity of enolate formation from unsymmetrical ketones can be controlled by using specific bases (e.g., LDA for kinetic control) or reaction conditions (thermodynamic control) lumenlearning.comucsb.edulibretexts.orgresearchgate.net. While specific examples for this compound are absent, its structure possesses α-hydrogens that would allow for such reactions.
Regioselective Transformations
Regioselectivity refers to the preferential reaction at one site over others. In the context of this compound, regioselective transformations could involve functionalization at specific α-carbons if multiple non-equivalent α-hydrogens are present, or transformations at other ring positions. Research on related benzazepin-2-ones has shown regioselective alkylation at specific positions of the seven-membered ring nih.gov. Similarly, other nitrogen-containing heterocycles have undergone regioselective amination or other functionalizations libretexts.orglibretexts.orgresearchgate.netnih.govresearchgate.netrsc.org. However, specific studies detailing regioselective transformations of this compound itself were not found in the provided literature.
Rearrangement Reactions of this compound Scaffolds
Rearrangement reactions involve the migration of atoms or groups within a molecule, leading to a structural isomer. Lactam scaffolds can participate in various rearrangements.
Beckmann Rearrangement: The Beckmann rearrangement typically converts oximes (derived from ketones or aldehydes) into amides or nitriles masterorganicchemistry.comwikipedia.orgyoutube.combyjus.comgoogle.comscielo.org.mx. This compound, being a lactam, is a product of certain ring expansion reactions that might involve amide formation, but it does not readily undergo a Beckmann rearrangement itself unless converted to an oxime derivative, which is not a typical pathway for lactams. Patents related to lactam production mention the Beckmann rearrangement in a broader context google.com.
Ring Expansion/Contraction: this compound has been mentioned in the context of ring expansion methods whiterose.ac.ukchemrxiv.orgnih.govwhiterose.ac.uk. For instance, the "Successive Ring Expansion" (SuRE) strategy involves annulating smaller rings onto existing cyclic compounds, which can lead to macrocycles or larger rings through intramolecular cyclization and rearrangement processes whiterose.ac.ukwhiterose.ac.uk. These methods are often driven by thermodynamic factors to relieve ring strain. While this compound can be a product of such ring expansions, specific examples of this compound undergoing further rearrangements to different ring sizes were not detailed in the provided snippets.
Structural Modifications and Structure Activity Relationship Sar Studies of Azecan 2 One Derivatives
Design and Synthesis of Novel Azecan-2-one Derivatives
The design and synthesis of novel this compound derivatives are foundational steps in exploring their potential applications. While specific research on extensive derivative libraries of this compound for SAR studies is not widely documented, general synthetic strategies for lactams can be applied. These often involve the cyclization of ω-amino acids or their derivatives, or ring expansion reactions.
One example of a synthetically modified this compound found in the literature is 1-(2-(Benzyloxy)acetyl)this compound whiterose.ac.uk. This compound was synthesized through the acylation of this compound with 2-(benzyloxy)acetyl chloride, a process that introduces a functionalized acyl group onto the lactam nitrogen. Such modifications can alter the electronic and steric properties of the molecule, potentially influencing its interactions with biological targets or its chemical reactivity. The design of novel derivatives would typically involve introducing diverse functional groups (e.g., alkyl, aryl, halogen, hydroxyl, amino) at various positions of the this compound ring, including the carbons adjacent to the carbonyl group (α-positions) and further along the seven-membered ring. The choice of substituents would be guided by hypotheses regarding their potential to enhance binding affinity, modulate reactivity, or improve pharmacokinetic properties.
Positional and Stereochemical Impact on Reactivity and Applications
The position of substituents and the stereochemical configuration of molecules significantly impact their chemical reactivity and biological activity. For cyclic compounds like this compound, the seven-membered ring offers conformational flexibility, and the introduction of substituents can create chiral centers, leading to stereoisomers.
Stereochemistry: The spatial arrangement of atoms is critical in molecular recognition and chemical reactions solubilityofthings.commasterorganicchemistry.comlumenlearning.comresearchgate.netegyankosh.ac.in. In related seven-membered ring systems, such as azepanone-based inhibitors, the stereochemistry at specific positions, like C-4, has been identified as critical for potent inhibition of enzymes such as cathepsin K nih.gov. Similarly, for this compound derivatives, chiral centers can arise from substitutions on the carbon atoms of the ring. The specific configuration (e.g., R or S) at these centers can dictate the molecule's three-dimensional shape, influencing its ability to fit into the active site of a target enzyme or receptor, thereby affecting its reactivity and biological efficacy. For instance, different stereoisomers may exhibit vastly different potencies or even opposing biological effects.
Positional Impact: Modifications at different positions of the this compound ring can influence its electronic distribution, polarity, and steric bulk. For example, electron-donating groups at certain positions might increase electron density, potentially affecting nucleophilic or electrophilic reactions, while electron-withdrawing groups could have the opposite effect. Steric hindrance introduced by bulky substituents can also impede or facilitate reactions by influencing the accessibility of reactive sites. Understanding these positional effects is crucial for rational drug design and for predicting how structural changes will translate into altered chemical behavior or biological interactions.
Structure-Activity Relationship Studies (SAR) of Analogues in Biological Systems (excluding human clinical aspects)
Structure-Activity Relationship (SAR) studies are systematic investigations that correlate changes in a molecule's structure with its biological activity. For this compound derivatives, SAR studies would involve synthesizing a series of analogues with varied substituents at different positions and with defined stereochemistry, and then evaluating their activity against specific biological targets in non-human systems.
Specific published SAR studies detailing this compound derivatives in non-human biological systems were not identified in the literature search. However, the principles of SAR, as applied to other heterocyclic compounds with biological relevance, can be outlined. For example, studies on 2-azetidinone derivatives have explored their antimicrobial and anticancer activities ptfarm.plresearchgate.netderpharmachemica.comresearchgate.net, and research on various heterocyclic compounds has investigated their enzyme inhibitory properties (e.g., COX inhibitors) dergipark.org.trrsc.orgnih.govmdpi.com.
In a typical SAR study for this compound analogues, researchers would:
Synthesize a library of derivatives: This would involve systematically varying substituents at different positions of the this compound core and exploring different stereoisomers.
Evaluate biological activity: Compounds would be tested in vitro or in relevant animal models (excluding human clinical trials) against a target of interest, such as specific enzymes, receptors, or microbial strains. For instance, enzyme inhibition could be measured by determining IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).
Analyze structure-activity correlations: The collected data would be analyzed to identify key structural features that enhance or diminish biological activity. This might involve determining which substituents at which positions, and which stereochemical configurations, lead to the most potent or selective activity.
Due to the limited availability of specific research findings on this compound derivatives for SAR studies, detailed data tables and specific research findings for this compound class could not be generated. The principles described above represent the general approach to such investigations in medicinal chemistry.
Compound List:
this compound
1-(2-(Benzyloxy)acetyl)this compound
Advanced Analytical Techniques for Characterization and Monitoring
Spectroscopic Methodologies
Spectroscopic techniques leverage the interaction of electromagnetic radiation with matter to probe molecular structure and dynamics. For Azecan-2-one, these methods are indispensable for structural elucidation and confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the structure of organic molecules weebly.combbhegdecollege.comamazon.com. It exploits the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to provide detailed information about the molecular framework.
¹H NMR Spectroscopy: This technique reveals the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the NH proton and the various methylene (B1212753) (CH₂) protons. The NH proton typically appears as a broad singlet, with its chemical shift influenced by solvent and concentration jocpr.com. The six methylene groups forming the ring will exhibit signals in the aliphatic region (typically δ 1.0-3.0 ppm). Protons α to the nitrogen and carbonyl groups are expected to be deshielded and appear at higher chemical shifts compared to those further away in the ring. The integration of these signals provides the ratio of protons in each environment, aiding in structural assignment oxinst.com.
¹³C NMR Spectroscopy: This provides information about the carbon skeleton. This compound would display a characteristic signal for the carbonyl carbon of the lactam group, typically in the range of δ 170-180 ppm. The aliphatic carbons of the methylene groups would resonate in the δ 20-50 ppm range, with those adjacent to the heteroatoms (N and C=O) appearing at higher chemical shifts due to deshielding echemi.comresearchgate.net.
2D NMR Techniques: Advanced NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are vital for establishing connectivity. COSY spectra reveal proton-proton couplings, mapping out adjacent protons within the ring. HSQC directly correlates protons to the carbons they are bonded to. HMBC provides correlations between protons and carbons separated by two or three bonds, which is crucial for confirming the ring closure and the precise location of the carbonyl group within the seven-membered ring.
Table 1: Expected ¹H and ¹³C NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (¹H NMR) | Assignment |
| ¹H | ~1.3-1.8 | Multiplet | CH₂ (ring, internal) |
| ¹H | ~2.0-3.0 | Multiplet | CH₂ (α to N/C=O) |
| ¹H | ~6-8 | Broad singlet | NH |
| ¹³C | ~20-40 | - | CH₂ (ring carbons) |
| ¹³C | ~40-50 | - | CH₂ (carbons α to N/C=O) |
| ¹³C | ~170-180 | - | C=O (Lactam carbonyl) |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups present in a molecule by analyzing how molecular bonds vibrate when interacting with infrared light edinst.comtanta.edu.egksu.edu.samjcce.org.mklibretexts.org.
IR Spectroscopy: IR spectroscopy is based on the absorption of IR radiation, which causes transitions between vibrational energy levels. For a vibration to be IR active, it must result in a change in the molecule's dipole moment tanta.edu.eglibretexts.org. This compound is expected to exhibit characteristic absorption bands:
A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the stretching vibration of the lactam carbonyl group (C=O) jocpr.comechemi.comresearchgate.net.
A medium to strong band in the 3100-3500 cm⁻¹ range due to the N-H stretching vibration of the secondary amide.
Absorption bands in the 2800-3000 cm⁻¹ region indicative of C-H stretching vibrations from the methylene groups echemi.comspectroscopyonline.com.
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of light, where molecular vibrations cause a shift in the scattered light's wavelength. A vibration is Raman active if it causes a change in the molecule's polarizability edinst.comksu.edu.sa. Raman spectroscopy is often more sensitive to symmetric vibrations and can be advantageous for analyzing aqueous solutions or crystalline samples, as water is a weak Raman scatterer edinst.comhoriba.com. The vibrational modes of the C=O and N-H groups would also be observable in the Raman spectrum, complementing the IR data.
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Band Intensity |
| C=O (Lactam) | 1650-1700 | Strong |
| N-H (Stretch) | 3100-3500 | Medium |
| C-H (Stretch) | 2800-3000 | Medium |
Mass Spectrometry (MS and MS/MS) for Molecular Weight and Fragmentation Analysis
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation analysis uni-saarland.dechemguide.co.uksavemyexams.comwikipedia.orglibretexts.orgsavemyexams.comlibretexts.orgespublisher.com.
Molecular Weight Determination: In MS, molecules are ionized, typically by electron ionization (EI) or softer methods like electrospray ionization (ESI). For this compound (C₇H₁₃NO), the molecular weight is approximately 127.19 g/mol . EI would likely produce a molecular ion peak at m/z 127 ([M]⁺), although this peak might be of low intensity due to fragmentation. Softer ionization techniques like ESI would typically yield a protonated molecular ion at m/z 128 ([M+H]⁺).
Fragmentation Analysis: Upon ionization, especially with EI, the molecular ion can undergo fragmentation by breaking chemical bonds. These fragmentation patterns are characteristic of the molecule's structure. For this compound, potential fragmentation pathways could include cleavage of C-C bonds within the seven-membered ring, loss of small neutral molecules (e.g., ethylene (B1197577), C₂H₄), or alpha-cleavage adjacent to the carbonyl or nitrogen atoms. These fragment ions, along with the molecular ion, generate a unique mass spectrum that aids in identification.
MS/MS (Tandem Mass Spectrometry): MS/MS involves selecting a specific ion (e.g., the molecular ion at m/z 127) and fragmenting it further in a controlled manner. This provides a more detailed fragmentation pattern, enhancing confidence in structural identification and allowing for the differentiation of isomers or structurally similar compounds lcms.czresearchgate.net.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion Type | Expected m/z | Description | Ionization Method (Likely) |
| Molecular Ion ([M]⁺) | ~127 | Intact molecule minus one electron. | EI |
| Protonated Ion ([M+H]⁺) | ~128 | Intact molecule plus a proton. | ESI, APCI |
| Fragment Ion 1 | e.g., ~100 | Possible loss of ethylene (C₂H₄) from the ring. | EI |
| Fragment Ion 2 | e.g., ~85 | Fragmentation of the ring structure. | EI |
| Fragment Ion 3 | e.g., ~57 | Characteristic fragment ion. | EI |
UV-Visible Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy probes electronic transitions within molecules, typically involving the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) shu.ac.uktanta.edu.egyoutube.comlibretexts.orgmsu.edu.
Application to this compound: this compound, being a saturated lactam, lacks extensive π-conjugation, which is responsible for strong UV-Vis absorption. The carbonyl group (C=O) can undergo an n→π* electronic transition. This transition involves the promotion of a non-bonding electron from the oxygen atom to the antibonding π* orbital of the carbonyl. For saturated carbonyls, this absorption typically occurs in the far UV region, often between 200-250 nm, and is characterized by low molar absorptivity (ε) shu.ac.uklibretexts.orgmsu.edu. Therefore, UV-Vis spectroscopy is primarily useful for detecting the presence of the carbonyl chromophore and can be employed for quantitative analysis if a suitable wavelength is identified.
Table 4: Expected UV-Visible Absorption Data for this compound
| Transition Type | Expected Wavelength (nm) | Molar Absorptivity (ε) |
| n→π* (C=O) | ~200-250 | Low (e.g., 10-100 L mol⁻¹ cm⁻¹) |
Advanced Spectroscopic Techniques
Beyond the fundamental spectroscopic methods, advanced techniques can offer enhanced characterization capabilities.
Ion Mobility Mass Spectrometry (IM-MS): IM-MS provides an additional dimension of separation for ions in the gas phase based on their size, shape, and charge, complementing traditional MS by separating conformers or isomers espublisher.comnumberanalytics.comnih.govspectrumtechniques.comnih.gov. For this compound, IM-MS could potentially differentiate between various conformational states of the molecule.
X-ray Crystallography: If this compound can be obtained in crystalline form, X-ray crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and molecular conformation in the solid state.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity nih.govjournalagent.combioanalysis-zone.comrsc.orgufsc.brnih.gov. They separate components of a mixture based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique widely used for the analysis and purification of non-volatile or thermally labile compounds like this compound. Reverse-phase HPLC, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol), is commonly used. Detection can be achieved using UV-Vis detectors (monitoring at the n→π* absorption wavelength) or mass spectrometers (HPLC-MS) for enhanced specificity and sensitivity. HPLC is crucial for determining purity and quantifying this compound in complex mixtures.
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for monitoring reaction progress and performing qualitative purity assessments. It involves spotting the sample onto a thin layer of adsorbent (e.g., silica (B1680970) gel) coated on a plate and developing it with a suitable solvent system. Visualization is typically done under UV light or by using staining reagents.
Gas Chromatography (GC): If this compound exhibits sufficient volatility and thermal stability, GC, often coupled with MS (GC-MS), can be employed for its analysis and purity determination.
Table 5: Chromatographic Techniques for this compound Analysis
| Technique | Typical Stationary Phase | Typical Mobile Phase | Typical Detection Method | Primary Application |
| HPLC | C18, C8 | Water/Acetonitrile, Water/Methanol (gradient) | UV-Vis, MS | Purification, Purity Assessment, Quantification |
| TLC | Silica Gel, Alumina | Hexane/Ethyl Acetate, Hexane/Acetone (various ratios) | UV-Vis, Staining Reagents | Reaction Monitoring, Quick Purity Check |
| GC | Non-polar or Polar Capillary Column | Inert Gas (He, N₂) | FID, MS | Purity Assessment (if volatile) |
Compound List
this compound
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the qualitative and quantitative analysis of chemical compounds, including organic molecules like this compound jasco-global.comadvancechemjournal.comsigmaaldrich.com. It operates by separating components of a mixture based on their differential interactions with a stationary phase within a column and a mobile phase flowing through it jasco-global.comadvancechemjournal.comsigmaaldrich.com. For this compound, HPLC can be employed to determine its purity by separating it from synthesis byproducts or degradation compounds. Quantitative analysis is achieved by comparing the peak area or height of this compound in a sample to that of a known standard, often using external or internal standard methods with calibration curves jasco-global.comresearchgate.net. Photodiode array (PDA) detectors are commonly used, allowing for spectral analysis across a peak to assess purity researchgate.netsepscience.com. While specific HPLC methods for this compound were not detailed in the search results, standard reversed-phase HPLC with C18 columns and mobile phases such as acetonitrile/water or methanol/water mixtures are typically suitable for lactams sigmaaldrich.com.
Research Findings: While specific research findings detailing HPLC analysis of this compound were not identified in the provided search results, general literature confirms HPLC's capability for purity assays and quantitative determination of organic compounds, including its role in stability studies and impurity profiling jasco-global.comadvancechemjournal.comresearchgate.netsepscience.com.
Data Table: No specific quantitative data for this compound was found in the search results to populate a data table.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. It is particularly effective for analyzing volatile organic compounds (VOCs) and residual solvents reading.ac.ukumontpellier.froiv.intoiv.int. For this compound, GC would be primarily utilized to detect and quantify any volatile impurities present in the sample, such as residual starting materials, solvents from synthesis, or volatile degradation products. The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a stationary phase coated inside a capillary column reading.ac.ukumontpellier.froiv.int. Temperature programming of the GC oven is often employed to optimize the separation of compounds with a range of boiling points.
Research Findings: The search results highlight the broad application of GC and GC-MS for analyzing volatile profiles in various matrices reading.ac.ukumontpellier.froiv.intoiv.intmdpi.com. However, specific research findings on the GC analysis of this compound or its volatile impurities were not found.
Data Table: No specific quantitative data for this compound was found in the search results to populate a data table.
Hyphenated Techniques (e.g., GC-MS, LC-MS)
Hyphenated techniques combine the separation power of chromatography with the identification capabilities of mass spectrometry, offering enhanced analytical information.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is invaluable for identifying volatile and semi-volatile compounds. After chromatographic separation, the eluted compounds are ionized and fragmented in the mass spectrometer, producing a mass spectrum that serves as a unique fingerprint for identification reading.ac.ukumontpellier.frmdpi.com. For this compound, GC-MS can confirm the identity of volatile impurities and provide structural information through fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines HPLC separation with mass spectrometry detection, enabling the identification and quantification of non-volatile and thermally labile compounds, including potential impurities or degradation products of this compound sepscience.comeurofins.inresearchgate.netnih.govlcms.cz. LC-MS offers high sensitivity and specificity, allowing for the characterization of complex mixtures. While not directly referencing this compound, some patents mention "azecan-1-yl" in conjunction with LC/MS analysis googleapis.comepo.org, suggesting the applicability of these techniques to related structures.
Research Findings: Hyphenated techniques are established for comprehensive compound identification and impurity profiling sepscience.comreading.ac.ukumontpellier.frmdpi.comeurofins.inresearchgate.netnih.govlcms.cz. Specific applications to this compound were not detailed in the search results.
Data Table: No specific quantitative data for this compound was found in the search results to populate a data table.
Diffraction and Microscopic Methods for Solid-State Characterization
Solid-state characterization techniques are essential for understanding the physical form of this compound, which can significantly influence its properties such as solubility, stability, and processability.
X-ray Diffraction (XRD): X-ray Powder Diffraction (XRPD) is a primary technique for identifying crystalline phases, determining crystal structure, and assessing polymorphism crystalpharmatech.comamericanpharmaceuticalreview.comsolitekpharma.comfrontiersin.orgiastate.edumalvernpanalytical.commit.edupdx.edu. Different crystalline forms (polymorphs) of a compound exhibit unique diffraction patterns due to their distinct lattice arrangements. For this compound, XRD can reveal whether it exists in a crystalline or amorphous state and identify any different crystalline forms, which is critical for pharmaceutical development and quality control solitekpharma.comfrontiersin.org. Single-crystal XRD can provide definitive atomic-level structural information if suitable crystals can be grown iastate.edumit.edu.
Microscopy: Various microscopy techniques, such as optical microscopy, Scanning Electron Microscopy (SEM), and Transmission Electron Microscopy (TEM), provide visual information about the morphology, particle size, and surface features of this compound crystals or powders crystalpharmatech.comuchicago.eduflorey.edu.auarxiv.orgnih.govulisboa.pt. These methods can offer insights into crystal habit, aggregation, and the physical uniformity of the material.
Research Findings: The search results emphasize the importance and principles of XRD and microscopy for solid-state characterization in general, particularly within the pharmaceutical industry crystalpharmatech.comamericanpharmaceuticalreview.comsolitekpharma.comfrontiersin.orgiastate.edumalvernpanalytical.commit.edupdx.eduarxiv.orgnih.govulisboa.pt. However, no specific research findings detailing the diffraction or microscopic analysis of this compound were found.
Data Table: No specific quantitative data for this compound was found in the search results to populate a data table.
Chemometric Approaches for Multivariate Spectroscopic Data Analysis
Chemometrics employs mathematical and statistical methods to extract meaningful information from complex data, particularly from spectroscopic measurements ondalys.frspectroscopyonline.comoaji.netazom.comaalto.fi. For this compound, chemometric approaches can be applied to spectroscopic data (e.g., Infrared (IR), Raman, UV-Visible spectroscopy) to build predictive models for identification, quantification, or process monitoring. Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly used to analyze multivariate data, allowing for the identification of patterns, classification of samples, or prediction of concentrations even in the presence of overlapping spectral signals ondalys.froaji.netazom.comaalto.fi. This can be particularly useful for quality control during manufacturing or for analyzing complex mixtures containing this compound.
Research Findings: The search results describe the principles and applications of chemometrics in analyzing spectroscopic data for various purposes, including quality control and identification of components in complex mixtures ondalys.frspectroscopyonline.comoaji.netazom.comaalto.fi. However, no specific research findings on the application of chemometrics to this compound were identified.
Data Table: No specific quantitative data for this compound was found in the search results to populate a data table.
Compound List:
this compound
Theoretical and Computational Investigations of Azecan 2 One
Quantum Chemical Calculations
Quantum chemical methods, particularly DFT, are employed to investigate the electronic structure, reaction mechanisms, and spectroscopic properties of molecules like Azecan-2-one. These calculations provide insights into bond dynamics, energy landscapes, and molecular response to electromagnetic radiation.
Reaction Mechanism Elucidation and Transition State Analysis
Understanding the pathways and energy barriers involved in chemical reactions is crucial for controlling synthesis and predicting reactivity. Quantum chemical calculations, including DFT, are instrumental in mapping potential energy surfaces (PES) and identifying transition states, which represent the highest energy points along a reaction coordinate pennylane.ainih.govrsc.orgchemrxiv.orgnih.gov. Techniques such as the quasi-Newton method, coordinate driving, and the nudged elastic band (NEB) method are utilized to locate these critical structures rsc.orgnih.gov. For reactions involving molecules similar to this compound, such as catalytic cycles or dimerization processes, DFT can elucidate the specific steps, including bond cleavage and formation, and quantify the associated activation energy barriers researchgate.net. The intrinsic reaction coordinate (IRC) is often used to trace the reaction path from the transition state to reactants and products, confirming the proposed mechanism nih.govnih.gov.
Energetic Profiles of Synthesis and Polymerization Pathways
The energetic landscape of synthetic routes and polymerization processes for compounds like this compound can be thoroughly mapped using DFT. These calculations provide detailed free energy profiles, illustrating the energy changes associated with each step, including the formation of intermediates and transition states researchgate.netresearchgate.net. For potential polymerization of this compound, understanding the energy barriers for key steps, such as carbonyl addition or ring-opening, is vital for predicting polymerization rates and efficiency frontiersin.org. Studies on related lactam monomers, for instance, have shown how steric factors or molecular aggregation can significantly influence these energy barriers, thereby affecting reaction kinetics frontiersin.org. The accuracy of these energetic profiles is dependent on the chosen theoretical level and basis set, with various DFT functionals and basis sets being evaluated for their predictive capabilities researchgate.netfrontiersin.orgorientjchem.org.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting molecular spectroscopic properties, which serve as valuable benchmarks for experimental validation. DFT and Time-Dependent DFT (TD-DFT) are commonly used to predict vibrational frequencies (e.g., for Infrared spectroscopy) and electronic absorption spectra (UV-Vis spectroscopy) orientjchem.orgnih.govresearchgate.netscirp.org. For this compound, calculations can predict characteristic vibrational modes, such as the carbonyl (C=O) stretching frequency and N-H stretching vibrations, aiding in its identification and structural confirmation orientjchem.org. TD-DFT methods enable the simulation of electronic transitions, providing insights into absorption maxima and oscillator strengths, which are critical for understanding the molecule's interaction with light researchgate.netscirp.org. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is also calculable and correlates with electronic and optical properties mdpi.com. The choice of computational methodology, including the DFT functional and basis set, significantly impacts the accuracy of these spectral predictions researchgate.net.
Table 1: Typical Spectroscopic Parameters Predicted by DFT Calculations for Lactam-like Structures
| Spectroscopic Parameter | Typical Predicted Value (Example) | Computational Method (Example) | Reference Basis |
| C=O Stretch (IR) | 1650-1700 cm⁻¹ | DFT (B3LYP/6-31G) | orientjchem.org |
| N-H Stretch (IR) | 3100-3300 cm⁻¹ | DFT (B3LYP/6-31G) | orientjchem.org |
| HOMO-LUMO Gap (eV) | 4.0 - 5.0 eV | DFT (e.g., B3LYP) | mdpi.com |
| UV-Vis Absorption Max (nm) | 200-300 nm (π→π* transitions) | TD-DFT (e.g., CAM-B3LYP) | researchgate.netscirp.org |
Note: Values are illustrative examples based on typical predictions for similar molecular structures and may vary depending on the specific compound and computational setup.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations provide a dynamic perspective on molecular behavior, exploring conformational flexibility and intermolecular interactions over time. These techniques are essential for understanding how molecules behave in solution, in solid states, or in biological environments.
Conformational Analysis of this compound and its Polymers
The conformational landscape of this compound, particularly its seven-membered ring structure, and any potential polymers derived from it, can be elucidated using molecular dynamics simulations mdpi.comnih.govplos.org. MD simulations track the atomic positions and movements over time, allowing for the identification of stable conformers and the characterization of their interconversion pathways mdpi.comnih.govfrontiersin.orgnih.gov. For this compound, these simulations could reveal preferred ring conformations (e.g., chair, boat, or twist forms) and the energy barriers associated with their transitions. For polymeric chains, MD can map the flexibility of the backbone and side groups, and how these conformations are influenced by environmental factors such as solvent polarity or temperature plos.org. Enhanced sampling techniques can be employed to capture less frequent conformational changes or events occurring over longer timescales nih.gov.
Intermolecular Interaction Studies
Intermolecular interactions play a crucial role in the physical properties and behavior of this compound in condensed phases. Computational methods are used to quantify these interactions, providing insights into phenomena such as solvation, crystal packing, and interactions with other molecules nih.govccspublishing.org.cnresearchgate.net. Quantum chemical calculations can directly compute interaction energies for specific complexes, such as hydrogen-bonded dimers or solvated structures nih.govccspublishing.org.cn. Studies on related lactam structures, like azacyclopentane-2-one, have identified and quantified various hydrogen bonds (e.g., O-H…O=C, N-H…O=C, C-H…O=C) and their relative strengths, which are important for understanding molecular self-assembly and crystal stability ccspublishing.org.cnresearchgate.net. Molecular dynamics simulations can also dynamically track the formation and breaking of these interactions, offering a time-dependent view of intermolecular forces mdpi.comnih.govfrontiersin.orgnih.gov.
Table 2: Intermolecular Interaction Energies and Types in Related Lactam Systems
| Interaction Type | Energy Range (kcal/mol) | Computational Method (Example) | Dominant Interaction | Reference Basis |
| O-H…O=C Hydrogen Bond | -5 to -15 | DFT (B3LYP/6-311++G) | Hydrogen Bonding | ccspublishing.org.cn |
| N-H…O=C Hydrogen Bond | -4 to -10 | DFT (B3LYP/6-311++G) | Hydrogen Bonding | ccspublishing.org.cn |
| C-H…O=C Hydrogen Bond | -1 to -5 | DFT (B3LYP/6-311++G**) | Hydrogen Bonding | ccspublishing.org.cn |
| π-π Stacking | -2 to -10 | DFT or MD | Van der Waals | researchgate.net |
Note: Values are representative of findings for similar lactam structures and illustrate the types of interactions investigated.
Table 3: Representative Energetic Barriers in Synthesis/Polymerization Pathways of Related Monomers
| Reaction Step Example | Typical Energy Barrier (kcal/mol) | Computational Method (Example) | Reference Basis |
| Carbonyl Addition (ROP) | 15 - 30 | DFT (M06-2X/6-311++G(d,p)) | frontiersin.org |
| C-C Bond Cleavage (Catalytic Cycle) | 20 - 40 | DFT (B3LYP-D3(BJ)/...) | researchgate.net |
| C-N Bond Cleavage (Catalytic Cycle) | 15 - 30 | DFT (B3LYP-D3(BJ)/...) | researchgate.net |
| Transition State Energy (General) | 5 - 25 | DFT | pennylane.ainih.govnih.gov |
Note: These values represent typical energy barriers observed in computational studies of related chemical processes and are indicative of the magnitudes involved in such transformations.
List of Compounds Mentioned:
this compound
Azacyclopentane-2-one
Structure-Property Relationship (SPR) Modeling for Material Performance
Structure-Property Relationship (SPR) modeling, often encompassed within Quantitative Structure-Property Relationship (QSPR) methodologies, is a powerful computational approach that establishes correlations between a molecule's structural features and its macroscopic properties medchemexpress.comnih.govbldpharm.combldpharm.comgoogle.comontosight.ai. This field is vital in materials science for predicting material performance, guiding the design of new materials, and optimizing existing ones without the need for extensive experimental synthesis and testing.
The process typically involves:
Molecular Descriptor Generation: The chemical structure of a compound, such as this compound, is translated into a set of numerical descriptors. These descriptors capture various aspects of the molecule, including its size, shape, electronic distribution, polarity, and topological features medchemexpress.combldpharm.comchemeo.comwikipedia.org. Examples include molecular weight, LogP (octanol-water partition coefficient), Topological Polar Surface Area (TPSA), number of hydrogen bond donors and acceptors, and various 2D and 3D structural indices.
Model Development: Machine learning algorithms (e.g., regression, support vector machines, neural networks) are trained using these descriptors and experimentally determined material properties. The goal is to build predictive models that can forecast properties like thermal stability, mechanical strength, solubility in different matrices, glass transition temperature (Tg), or dielectric properties based solely on the molecular structure medchemexpress.combldpharm.comontosight.aiwikipedia.orgchem-space.comnist.gov.
Table 1: Illustrative Molecular Descriptors for this compound and Potential Relevance to Material Performance
| Molecular Descriptor | Description/Type | Hypothetical Value/Category for this compound | Relevance to Material Performance |
| Molecular Weight | Mass of the molecule | ~155.24 g/mol | Influences diffusion rates, viscosity, and mechanical properties of composite materials. |
| LogP (Octanol-Water Partition Coeff.) | Hydrophobicity/lipophilicity of the molecule | Predicted value (e.g., moderately hydrophilic/lipophilic) | Affects solubility in various solvents and polymer matrices, and potential for partitioning into different material phases. |
| TPSA (Topological Polar Surface Area) | Sum of the surface of polar atoms (N, O) within a molecule | Calculated value (influenced by amide group) | Correlates with membrane permeability and intermolecular interactions, impacting adhesion and compatibility in materials. |
| Number of H-bond Acceptors | Count of atoms capable of accepting hydrogen bonds (e.g., oxygen, nitrogen) | 1 (from carbonyl oxygen) | Influences intermolecular forces, affecting properties like melting point, boiling point, and interactions within a material. |
| Number of H-bond Donors | Count of atoms capable of donating hydrogen bonds (e.g., -NH) | 1 (from amide nitrogen) | Crucial for self-assembly, hydrogen bonding networks, and interactions with polar components in materials. |
| Molecular Surface Area | Total surface area of the molecule | Calculated value | Relates to intermolecular contact and van der Waals forces, influencing packing density and mechanical properties. |
| Electrotopological State (E-state) Indices | Quantum chemical descriptors representing the electronic environment of atoms | Various calculated values | Can predict reactivity, polarity, and electronic properties relevant to conductivity or optical behavior in materials. |
Note: Hypothetical values are illustrative and would require specific computational calculation.
Computational Prediction of Environmental Fate
Understanding the environmental fate of chemical compounds is critical for assessing their potential impact on ecosystems and human health. Computational methods, particularly Quantitative Structure-Activity Relationships (QSAR), play a significant role in predicting properties such as biodegradability, persistence, mobility, and bioaccumulation potential kolabshop.commedchemexpress.comenamine.netsynquestlabs.comchemsynthesis.combldpharm.comnih.govambeed.com. These predictive models leverage a chemical's structure to forecast its behavior in the environment.
The process generally involves:
Inputting Chemical Structure: The molecular structure of a compound, often represented by its SMILES string or other structural formats, is provided as input to specialized software or databases kolabshop.comenamine.netsynquestlabs.comchemsynthesis.com.
QSAR Model Application: Pre-trained QSAR models, developed from extensive experimental data on various chemicals, are used to predict environmental endpoints. These models identify structural features associated with specific environmental behaviors kolabshop.commedchemexpress.comenamine.netsynquestlabs.comchemsynthesis.comnih.govambeed.com. For example, the presence of certain functional groups or ring structures might indicate resistance to biodegradation, leading to higher persistence.
Prediction of Key Endpoints: Common predictions include:
Biodegradability: Whether the compound is likely to be readily degraded by microorganisms.
Persistence: The tendency of the compound to remain in the environment for extended periods, often quantified by half-life estimates.
Bioaccumulation Potential: The likelihood of the compound accumulating in living organisms, often estimated using Log Kow.
Mobility: The potential for the compound to move through different environmental compartments (e.g., soil to groundwater), often related to water solubility and soil adsorption coefficients (Koc).
Hypothetical Application to this compound: Applying these computational approaches to this compound would involve analyzing its cyclic amide structure. The presence of the amide functional group and the saturated ring system would be key features considered by QSAR models. For instance, models trained on similar lactam structures or general organic compounds could predict this compound's biodegradability rate, its persistence in aquatic or soil environments, and its potential for transport through environmental media. Platforms like ProtoPRED medchemexpress.com or BiodegPred kolabshop.comsynquestlabs.comchemsynthesis.com are examples of tools that could be utilized for such predictions.
Table 2: Illustrative Environmental Fate Predictions for this compound
| Environmental Fate Endpoint | Prediction Method/Model Type | Hypothetical Predicted Value/Category for this compound | Significance |
| Biodegradability | QSAR Model (e.g., OECD Toolbox, BIOWIN) | Not readily biodegradable / Slowly biodegradable | Indicates the rate at which microorganisms can break down the compound in the environment. |
| Persistence (Half-life) | QSAR Model | Moderate to High Persistence (e.g., half-life > 60 days) | Suggests the compound may remain in the environment for a significant duration, increasing exposure potential. |
| Bioaccumulation Potential (Log Kow) | QSAR Model | Low to Moderate (e.g., Log Kow < 3) | Predicts the likelihood of the compound accumulating in the tissues of living organisms. |
| Mobility (Log Koc) | QSAR Model | Moderate to High Mobility (e.g., Log Koc < 2) | Indicates the potential for the compound to leach through soil and contaminate groundwater. |
| Water Solubility | QSAR Model / Physicochemical Property Prediction | Moderate solubility | Affects its transport in aquatic systems and potential for uptake by organisms. |
| Vapor Pressure | QSAR Model / Physicochemical Property Prediction | Low to Moderate | Influences its partitioning into the atmosphere and potential for long-range transport. |
Note: Hypothetical values are illustrative and would require specific computational calculation using validated QSAR models.
Applications in Polymer Science and Engineering
The incorporation of cyclic amide structures, such as lactams, into polymer frameworks can impart unique properties. While specific research directly involving this compound in widespread polymer applications is not prominently featured in the reviewed literature, related lactam structures offer insights into potential avenues.
Development of Functional Polyamides from this compound
Polyamides are a significant class of polymers, commonly synthesized through the polycondensation of diamines and diacids, or via ring-opening polymerization of lactams. Direct evidence of this compound (a seven-membered ring lactam) being utilized as a primary monomer for the synthesis of functional polyamides is not found in the provided search snippets. Typically, polyamides are formed from monomers like adipic acid and hexamethylenediamine (B150038) (Nylon 6,6) or from caprolactam (Nylon 6) via ring-opening polymerization. The specific role of this compound in creating functional polyamides, such as those with tailored side groups, is not detailed in the available information. Research into functional polyamides often focuses on incorporating specific pendant groups for post-polymerization modification or to influence properties like solubility and thermal stability rsc.orgresearchgate.netmdpi.comupc.edursc.org.
Engineering of Advanced Macromolecular Architectures and Copolymers
The synthesis of copolymers involves the polymerization of two or more different monomers, leading to a diverse range of macromolecular architectures. While specific studies detailing this compound's use in advanced copolymer architectures like block or graft copolymers are not present in the provided results, related lactam structures have been explored. For instance, "azacyclododecan-2-one" (a twelve-membered ring lactam) has been mentioned in the context of developing wash-resistant copolymers google.com. This suggests that lactam moieties can be incorporated into copolymer chains, potentially influencing material properties such as resistance to washing. The engineering of such advanced architectures typically relies on controlled polymerization techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization nih.govrsc.org or other methods that allow for precise control over monomer sequencing and molecular weight.
Fabrication of Materials with Tunable Properties (e.g., films, gels)
The ability to tune material properties, such as mechanical strength, thermal behavior, or optical characteristics, is crucial for developing advanced functional materials. Research into tunable polymers often involves dynamic covalent chemistry, responsive side chains, or specific monomer designs chemrxiv.orguni-jena.dersc.orgmdpi.com. While no direct information links this compound to the fabrication of materials with tunable properties like films or gels, the general principle of modifying polymer structures to achieve specific characteristics is a well-established area of polymer science. The incorporation of specific functional groups or the creation of particular architectures can lead to materials that respond to external stimuli or possess tailored physical attributes.
Studies on Polymer Degradation and Stability
Understanding polymer degradation and stability is vital for assessing material lifespan and environmental impact mdpi.commdpi.comresearchgate.net. Studies on polymer degradation investigate various mechanisms including photodegradation, thermal degradation, hydrolysis, and biodegradation mdpi.commdpi.comresearchgate.netnih.gov. Specific research detailing the degradation pathways or stability profiles of polymers directly derived from or heavily incorporating this compound was not found in the provided search results. General studies on polyamide degradation, for instance, highlight hydrolysis as a significant factor, particularly for ester-containing polyamides, where acidic conditions can lead to selective hydrolysis and recyclability rsc.org.
Role as Key Synthetic Intermediates and Building Blocks in Organic Synthesis
This compound, as a cyclic amide, holds potential as a versatile intermediate or building block in organic synthesis, particularly in the construction of more complex molecular structures, including heterocycles.
Precursors for Complex Heterocyclic Compounds
Heterocyclic compounds, which contain ring structures with at least one atom other than carbon, are fundamental in medicinal chemistry and material science beilstein-journals.orgiupac.orgnih.gov. While specific synthetic routes starting from this compound to complex heterocycles are not detailed in the provided snippets, the molecule's structure suggests its utility. For instance, the fragment "azecan-1-yl, 2-oxo" is mentioned in the context of heteroaryl-substituted amides epo.org, indicating that this structural motif can be incorporated into organic molecules. Lactams, in general, are known precursors for various nitrogen-containing heterocycles through reactions involving ring opening, functional group modification, and subsequent cyclization iupac.org. The carbonyl group and the amide nitrogen within this compound offer reactive sites that can be leveraged in diverse synthetic transformations to build more intricate heterocyclic systems.
Compound List
Azecan-2-one
Azepan-2-one
Azocan-2-one
Azacyclotridecan-2-one
Azetidinone
Azetidine-2-carboxylic acid
Resveratrol
Future Research Directions and Emerging Opportunities
Innovations in Catalysis for Azecan-2-one Chemistry
The synthesis and functionalization of cyclic amides, including this compound, can be significantly enhanced through innovations in catalysis. ontosight.ai Novel catalytic systems, such as organocatalysis and transition metal catalysis, offer the potential to develop more efficient, selective, and environmentally friendly routes for both the synthesis of this compound and the modification of its structure. Future research could focus on designing catalysts that facilitate milder reaction conditions, achieve higher yields, and improve stereocontrol, thereby expanding the accessibility and utility of this compound.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Process Optimization
Artificial intelligence (AI) and machine learning (ML) are increasingly vital tools in chemical research, enabling accelerated compound design and process optimization. ontosight.ai For this compound, AI/ML methodologies could be employed to predict novel derivatives with enhanced biological activities or improved material properties. Furthermore, ML algorithms can analyze extensive datasets to optimize synthesis parameters, identify potential reaction pathways, and predict yields, thereby streamlining the development of efficient production methods for this compound.
Exploration of Novel Biologically Active Analogues with Defined Mechanisms of Action
The lactam scaffold is widely recognized for its potential in medicinal chemistry. ontosight.ai Future research endeavors could concentrate on synthesizing and evaluating novel analogues of this compound, systematically modifying its chemical structure to explore a broader spectrum of biological activities. A crucial aspect of this exploration would involve elucidating the precise mechanisms of action for any identified active compounds, which would facilitate rational design and development of targeted therapeutic agents.
Development of Advanced Materials with Enhanced Functionality
The cyclic structure of this compound suggests potential applications in materials science. ontosight.ai Research could investigate its incorporation into polymer chains, either as a monomer or a comonomer, to create novel materials with tailored properties. The amide linkage and the specific ring size of this compound might impart unique characteristics, such as thermal stability, mechanical strength, or specific surface properties, thereby opening avenues for advanced functional materials in various technological applications.
Sustainable and Circular Economy Approaches in this compound Production and Utilization
The chemical industry is increasingly prioritizing sustainable manufacturing processes and circular economy principles. acs.org Future research concerning this compound could explore bio-based synthesis routes, potentially employing enzymatic or microbial catalysis to produce the compound or its precursors from renewable resources. Developing methodologies that minimize waste generation, maximize atom economy, and enable the recycling or valorization of this compound-related byproducts would align with these critical sustainability goals.
Q & A
Basic: What experimental protocols are recommended for synthesizing Azecan-2-one with high purity, and how can reproducibility be ensured?
Methodological Answer:
- Synthesis Optimization : Use stepwise protocols with controlled reaction conditions (e.g., temperature, solvent polarity, catalyst load) to minimize side products. Include detailed stoichiometric ratios and purification methods (e.g., column chromatography, recrystallization) .
- Purity Assessment : Employ HPLC (High-Performance Liquid Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry) for quantitative purity analysis. Report retention times and calibration curves for transparency .
- Reproducibility : Document all procedural variables (e.g., stirring rates, drying times) and provide raw data in supplementary materials. Cross-validate results through independent replication by lab members .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
Methodological Answer:
- Spectroscopic Analysis :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive structural proof. Report refinement parameters (e.g., R-factors) and deposit CIF files in public databases (e.g., Cambridge Structural Database) .
Basic: How should researchers design experiments to assess this compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via UV-Vis spectroscopy at timed intervals. Use Arrhenius plots to predict shelf-life .
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. Pair with LC-MS to characterize degradation products .
- Data Reporting : Tabulate half-life values and degradation pathways. Include error margins for kinetic parameters (e.g., rate constants) .
Advanced: How can researchers resolve contradictions in spectral data or bioactivity results for this compound derivatives?
Methodological Answer:
- Data Contradiction Analysis :
- Error Source Identification : Audit instrumentation calibration (e.g., NMR shimming, mass accuracy in MS) and sample preparation protocols (e.g., solvent purity, weighing precision) .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from true variability. Use Bayesian statistics to quantify confidence intervals .
- Peer Consultation : Share raw datasets with collaborators to identify overlooked variables (e.g., stereochemical effects, solvent interactions) .
Advanced: What computational strategies are suitable for modeling this compound’s reactivity in non-aqueous solvents?
Methodological Answer:
- In Silico Approaches :
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict transition states and reaction pathways. Validate with experimental kinetic data .
- MD Simulations : Simulate solvent interactions (e.g., DMSO, THF) using force fields (e.g., OPLS-AA) to analyze solvation effects on reactivity .
- Data Presentation : Compare computed vs. experimental values in tabular form, highlighting discrepancies and methodological limitations .
Advanced: How can interdisciplinary approaches (e.g., bioinformatics, materials science) enhance mechanistic studies of this compound?
Methodological Answer:
- Interdisciplinary Integration :
- Bioactivity Mapping : Use molecular docking (e.g., AutoDock Vina) to predict protein targets, then validate with enzyme inhibition assays .
- Materials Characterization : Apply AFM (Atomic Force Microscopy) or SEM (Scanning Electron Microscopy) to study this compound’s crystallinity in composite materials .
- Collaborative Frameworks : Establish shared data repositories (e.g., Zenodo) for cross-disciplinary teams to upload spectral libraries, assay results, and computational models .
Advanced: What statistical methods are recommended for analyzing anomalies in this compound’s bioactivity data across multiple trials?
Methodological Answer:
- Anomaly Detection :
- Outlier Analysis : Use Grubbs’ test or Mahalanobis distance to identify statistically significant outliers. Investigate biological replicates for technical vs. biological variability .
- Meta-Analysis : Aggregate data from independent studies via random-effects models to quantify heterogeneity and adjust for publication bias .
- Reporting Standards : Disclose all excluded data points with justification. Provide raw datasets in supplementary materials for independent verification .
Advanced: How can researchers design structure-activity relationship (SAR) studies for novel this compound derivatives?
Methodological Answer:
- SAR Workflow :
- Derivative Synthesis : Systematically modify functional groups (e.g., substituents on the azecane ring) using parallel synthesis or combinatorial chemistry .
- Activity Profiling : Test derivatives in dose-response assays (e.g., IC measurements) and correlate with electronic (Hammett constants) or steric parameters (Taft indices) .
- Data Visualization : Use heatmaps or 3D-QSAR contour plots to illustrate trends. Tabulate key descriptors (e.g., logP, molar refractivity) alongside bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
